Methyl N-methoxypropanimidate
Description
Methyl N-methoxypropanimidate (CAS: N/A, molecular formula: C₅H₁₁NO₂) is an imidate ester characterized by a methoxy group attached to the nitrogen of the propanimidate backbone. This compound is primarily utilized in organic synthesis as a versatile reagent for amidine formation and nucleophilic substitution reactions. Its structure enables reactivity with amines and alcohols, making it valuable in pharmaceutical and agrochemical intermediates.
Properties
CAS No. |
83660-73-5 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
methyl N-methoxypropanimidate |
InChI |
InChI=1S/C5H11NO2/c1-4-5(7-2)6-8-3/h4H2,1-3H3 |
InChI Key |
OVASXVAVSQJTIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-methoxypropanimidate can be synthesized through the reaction of methylamine with methoxypropanoyl chloride under controlled conditions. The reaction typically requires an inert atmosphere and a non-aqueous solvent to prevent hydrolysis of the intermediate products. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{CH}_3\text{OCOCH}_2\text{Cl} \rightarrow \text{CH}_3\text{N(OCH}_3)\text{CH}_2\text{CO} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process includes the use of catalysts to enhance reaction rates and minimize by-products. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methyl N-methoxypropanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imidates with various functional groups.
Scientific Research Applications
Methyl N-methoxypropanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive imidate group.
Medicine: Explored for its potential in drug design and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-methoxypropanimidate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The imidate group can participate in nucleophilic addition or substitution reactions, targeting specific molecular sites. The methoxy group enhances the compound’s reactivity by stabilizing intermediate states during reactions.
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Methyl Esters
| Property | This compound | Methyl Salicylate (Example) |
|---|---|---|
| Functional Group | Imidate (N-methoxy) | Ester (-COOCH₃) |
| Hydrolysis Stability | High (requires strong acids) | Moderate (pH-sensitive) |
| Synthetic Utility | Amidines, heterocycles | Pharmaceuticals, fragrances |
| Toxicity Data | Limited | Well-documented (LD₅₀) |
2.2. Propanamide Derivatives
Compounds like 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride () share a propanamide backbone but differ in substitution patterns. Propanamides are typically stable under physiological conditions and serve as drug precursors, whereas imidates like this compound exhibit higher electrophilicity, enabling faster reactions with nucleophiles .
Key Distinctions :
- Electrophilicity : Imidates react more readily with amines than amides.
- Byproduct Formation : Propanamides generate fewer side products in aqueous media.
2.3. Resin Acid Methyl Esters
Compounds such as sandaracopimaric acid methyl ester and Z-communic acid methyl ester () are diterpenoid esters derived from plant resins.
Research Findings and Gaps
- Synthetic Efficiency : this compound outperforms methyl esters in amidine synthesis but lacks industrial-scale optimization data .
- Safety Profile: Limited toxicity studies are available for this compound, unlike well-documented esters like methyl salicylate (LD₅₀: 887 mg/kg in rats) .
- Thermal Stability : Imidates generally decompose at higher temperatures (>200°C) compared to methyl esters (~150°C), as inferred from analogous compounds .
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